molecular formula C12H19NO3S B7059405 N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine

N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine

Cat. No.: B7059405
M. Wt: 257.35 g/mol
InChI Key: ZCHVZBWYEMJQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine is a compound that features a furan ring attached to a cyclohexane ring with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine typically involves the reaction of furan derivatives with cyclohexane derivatives under specific conditions. One common method involves the use of microwave-assisted synthesis, which allows for the efficient production of ester and amide derivatives containing furan rings . The reaction conditions often include the use of effective coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and other advanced technologies can help in scaling up the production process while maintaining the efficiency and safety of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted furan compounds. These products can have different functional groups and properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring and the methylsulfonyl group can interact with various enzymes and receptors, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine include other furan derivatives and cyclohexane derivatives with different functional groups. Some examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a furan ring and a cyclohexane ring with a methylsulfonyl group. This unique structure gives the compound distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-17(14,15)12-5-3-2-4-11(12)13-8-10-6-7-16-9-10/h6-7,9,11-13H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHVZBWYEMJQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCCC1NCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.